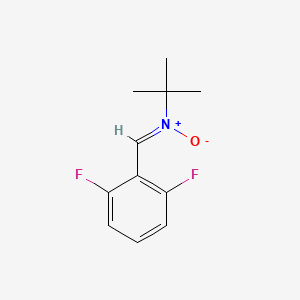
Fmoc-asp(otbu)-oh(u-13c4,15N)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorophenyl-N-tert-butylnitrone is a chemical compound with the molecular formula C11H13F2NO It is known for its unique structural properties, which include a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, and a nitrone group attached to a tert-butyl group
Métodos De Preparación
The synthesis of 2,6-Difluorophenyl-N-tert-butylnitrone typically involves the reaction of 2,6-difluorobenzaldehyde with tert-butylamine and a suitable oxidizing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, but the fundamental synthetic route remains similar.
Análisis De Reacciones Químicas
2,6-Difluorophenyl-N-tert-butylnitrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrone group to an amine or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Difluorophenyl-N-tert-butylnitrone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,6-Difluorophenyl-N-tert-butylnitrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrone group can participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar compounds to 2,6-Difluorophenyl-N-tert-butylnitrone include other nitrones and fluorinated aromatic compounds. For example:
2,4-Difluorophenyl-N-tert-butylnitrone: Similar structure but with fluorine atoms at different positions.
2,6-Difluorophenyl-N-methyl-nitrone: Similar structure but with a methyl group instead of a tert-butyl group.
The uniqueness of 2,6-Difluorophenyl-N-tert-butylnitrone lies in its specific substitution pattern and the presence of both fluorine atoms and a nitrone group, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H13F2NO |
|---|---|
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
N-tert-butyl-1-(2,6-difluorophenyl)methanimine oxide |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-7H,1-3H3/b14-7- |
Clave InChI |
FYMHFBOVJARKMX-AUWJEWJLSA-N |
SMILES isomérico |
CC(C)(C)/[N+](=C/C1=C(C=CC=C1F)F)/[O-] |
SMILES canónico |
CC(C)(C)[N+](=CC1=C(C=CC=C1F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)


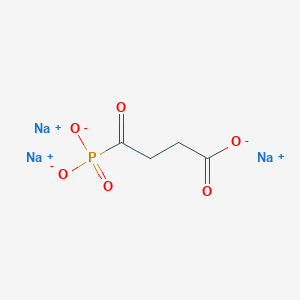
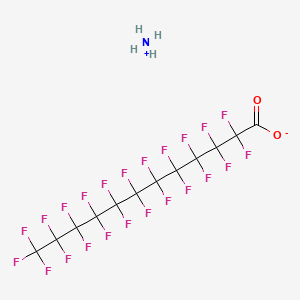
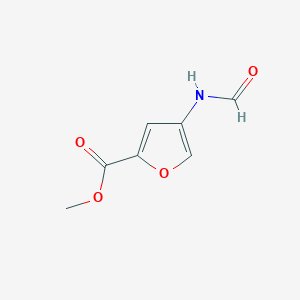
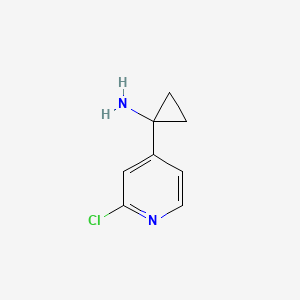


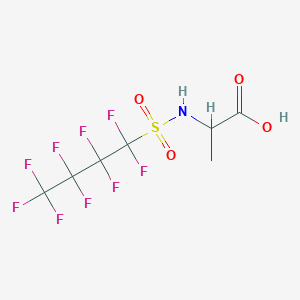
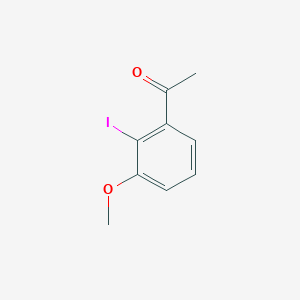
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
